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Compound of Interest

Compound Name: Mij821

Cat. No.: B10830910

A deep dive into the mechanisms and clinical manifestations of dissociation induced by two
distinct NMDA receptor modulators, providing essential data for researchers and drug
development professionals.

This guide offers a comprehensive comparison of the dissociative effects of Onfasprodil
(MIJ821), a novel selective negative allosteric modulator of the NMDA receptor subunit 2B
(NR2B), and ketamine, a non-selective NMDA receptor antagonist. While both compounds
target the glutamatergic system, their distinct mechanisms of action translate to significantly
different clinical profiles, particularly concerning their dissociative properties.

Executive Summary

Onfasprodil has emerged as a promising therapeutic agent with a significantly milder
dissociative profile compared to ketamine. Clinical trial data demonstrates that Onfasprodil
induces mild and transient dissociative effects, with a lower incidence and intensity as
measured by standardized scales. In contrast, ketamine is well-known for its robust and dose-
dependent dissociative and psychotomimetic effects, which are integral to its clinical profile as
a dissociative anesthetic and a rapid-acting antidepressant, but also contribute to its abuse
potential.

Mechanism of Action: A Tale of Two Modulators

The divergent dissociative effects of Onfasprodil and ketamine can be attributed to their distinct
interactions with the NMDA receptor.
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Ketamine acts as a non-selective, open-channel blocker of the NMDA receptor.[1][2] By
physically obstructing the ion channel, it prevents the influx of calcium ions, leading to a broad
disruption of glutamatergic neurotransmission.[2] This non-selective blockade is believed to
underlie its potent anesthetic, analgesic, and dissociative properties.[3] One prominent
hypothesis for ketamine-induced dissociation is the "disinhibition" of cortical pyramidal neurons.
[2] Ketamine preferentially blocks NMDA receptors on inhibitory GABAergic interneurons,
reducing their firing rate and, in turn, disinhibiting pyramidal neurons, which leads to a surge in
cortical glutamate release.[2]

Onfasprodil, on the other hand, is a negative allosteric modulator that selectively targets the
NR2B subunit of the NMDA receptor.[4][5] Instead of blocking the channel directly, it binds to an
allosteric site, modulating the receptor's function. This targeted approach is hypothesized to
preserve physiological NMDA receptor function to a greater extent than non-selective blockers
like ketamine, potentially contributing to its more favorable side-effect profile, including
attenuated dissociative effects.[6][7]

Comparative Data on Dissociative Effects

A pivotal phase 2, randomized, placebo-controlled, proof-of-concept study (NCT03756129)
provided a head-to-head comparison of the dissociative effects of Onfasprodil and ketamine in
patients with treatment-resistant depression.[6][8]
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Onfasprodil Onfasprodil Ketamine (0.5
Parameter Placebo
(0.16 mgl/kg) (0.32 mglkg) mglkg)

Incidence of 23.8% (5/21 26.3% (5/19 50.0% (5/10
Dissociation patients)[6] patients)[6][7] patients)[6][7]

N/A

Maximum Mean
Change in
CADSS Total

Score

<5[6] <5[6] 10.30[6] N/A

Time to Onset of
Dissociation 0-0.7[6] 0-0.7[6] 0.1-0.2[6] N/A

(hours)

Time to
Resolution of
Dissociation 1.6 - 7.0[6] 1.6 - 7.0[6] 0.8 - 2.3[6] N/A

(hours after

onset)
Dizziness Dizziness
(14.3%), (14.3%),
Common ) )
transient transient ) o
Treatment- ) ] Dissociation
amnesia amnesia N/A
Emergent (50.0%)[6]
(14.3%), (14.3%),
Adverse Events
somnolence somnolence
(11.4%)[6] (11.4%)[6][9]

CADSS: Clinician-Administered Dissociative States Scale

Experimental Protocols

The primary clinical evidence for this comparison comes from a phase 2 study in treatment-
resistant depression.

Study Design: A randomized, double-blind, placebo- and active-controlled trial.
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Participants: Adults with a diagnosis of major depressive disorder who had not responded to at
least two previous antidepressant treatments.

Interventions:

e Onfasprodil 0.16 mg/kg or 0.32 mg/kg administered as a 40-minute intravenous infusion.[8]
o Ketamine 0.5 mg/kg administered as a 40-minute intravenous infusion.[8]

e Placebo administered as a 40-minute intravenous infusion.[8]

Assessment of Dissociative Effects: The Clinician-Administered Dissociative States Scale
(CADSS) was used to measure the severity of dissociative symptoms. The CADSS is a 27-item
scale that assesses depersonalization, derealization, and amnesia.[10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the distinct signaling pathways of Onfasprodil and ketamine
and the general workflow of the comparative clinical trial.

Onfasprodil Signaling Pathway

NMDA Receptor Negative Allosteric Mild Dissociative
(NR2B Subunit) Modulation Effects

Onfasprodil

Ketamine Signaling Pathway

Blocks Inhibits . Inhibits )
NMDA Receptor GABAergic Pyramidal 1 Glutamate

i Di iative Effe
(Non-selective) Interneuron Neuron Release ssociative Effects

Ketamine

Click to download full resolution via product page

Signaling pathways of Ketamine and Onfasprodil.
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Workflow of the comparative clinical trial.

Conclusion

The available evidence strongly indicates that Onfasprodil possesses a significantly more
favorable profile regarding dissociative effects when compared to ketamine. Its selective
mechanism as a negative allosteric modulator of the NR2B subunit likely underpins its ability to
achieve therapeutic effects with a reduced burden of dissociative and psychotomimetic side
effects. This distinction is critical for the development of novel glutamatergic modulators for
neuropsychiatric disorders, where minimizing disruptive psychoactive effects is a key
therapeutic goal. Further research is warranted to fully elucidate the long-term safety and
efficacy of Onfasprodil and to explore its potential in a broader range of clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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